Cas no 2228967-05-1 (1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile)

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
- 2228967-05-1
- EN300-1936957
-
- Inchi: 1S/C12H10BrNO2/c1-16-11-9(3-2-4-10(11)13)12(7-14)5-8(15)6-12/h2-4H,5-6H2,1H3
- InChI Key: YTDYILUUQNVEBL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1OC)C1(C#N)CC(C1)=O
Computed Properties
- Exact Mass: 278.98949g/mol
- Monoisotopic Mass: 278.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.1Ų
- XLogP3: 1.6
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936957-10.0g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1936957-0.1g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1936957-0.25g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1936957-10g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1936957-5g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1936957-2.5g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 2.5g |
$2014.0 | 2023-09-17 | ||
Enamine | EN300-1936957-0.5g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1936957-1g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 1g |
$1029.0 | 2023-09-17 | ||
Enamine | EN300-1936957-0.05g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1936957-1.0g |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228967-05-1 | 1g |
$1029.0 | 2023-06-01 |
1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Related Literature
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
1-(3-Bromo-2-Methoxyphenyl)-3-Oxocyclobutane-1-Carbonitrile: A Comprehensive Overview
The compound 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, identified by the CAS number 2228967-05-1, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclobutane ring with a cyano group and a substituted phenyl moiety. The presence of the bromine and methoxy groups on the phenyl ring introduces interesting electronic and steric properties, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of cyclobutane-containing compounds in drug discovery and materials science. The cyclobutane ring, known for its strained geometry, can impart rigidity to molecular structures, which is often desirable in designing bioactive molecules. In the case of 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, the integration of this strained ring system with electron-withdrawing groups like the cyano and methoxy groups creates a molecule with potential applications in fields such as agrochemicals, pharmaceuticals, and advanced materials.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. Researchers have explored various strategies to optimize the synthesis pathway, focusing on improving yield and purity while minimizing environmental impact. For instance, recent advancements in catalytic methods have enabled more efficient transformations, making the production of cas 2228967-05-1 more feasible on an industrial scale.
In terms of applications, 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to undergo further functionalization reactions makes it a versatile building block in medicinal chemistry. For example, substitution reactions at the bromine atom can lead to derivatives with enhanced pharmacokinetic properties, while modifications at the cyano group can yield compounds with improved bioavailability.
The electronic properties of this compound also make it an interesting candidate for use in organic electronics. The conjugated system formed by the cyclobutane ring and the phenyl group can potentially be exploited in designing materials for light-emitting diodes (LEDs) or photovoltaic devices. Recent research has focused on understanding the electronic transitions and photophysical properties of such compounds, paving the way for their integration into next-generation electronic devices.
In conclusion, cas 2228967-05-1, or 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, represents a significant advancement in organic chemistry due to its unique structure and versatile reactivity. With ongoing research into its synthesis, properties, and applications, this compound is poised to play a crucial role in diverse scientific disciplines.
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